molecular formula C14H14N2O3S B1384225 [2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid CAS No. 371140-82-8

[2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid

Cat. No. B1384225
CAS RN: 371140-82-8
M. Wt: 290.34 g/mol
InChI Key: VWKRHLBOPVIKHJ-UHFFFAOYSA-N
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Description

“[2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid” is a chemical compound with the molecular formula C14H14N2O3S and a molecular weight of 290.34 . It has a CAS number of 371140-82-8 .


Physical And Chemical Properties Analysis

The predicted boiling point of “[2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid” is 492.9±55.0 °C, and its predicted density is 1.34±0.1 g/cm3 . Its pKa is predicted to be 4.00±0.10 .

Scientific Research Applications

Supramolecular Organic Frameworks

This compound has been utilized in the construction of novel supramolecular organic frameworks (SOFs) . These frameworks are of great interest due to their potential applications in molecular recognition , catalysis , and separation processes . The ability to form co-crystals and salt solvates with aminopyrimidines suggests its versatility in creating diverse structural arrangements .

Crystal Engineering

The compound’s ability to form noncovalent bonds with various co-formers like aminopyrimidines, proline compounds, isonicotinamide, and tryptamine, is significant in crystal engineering . This field explores the design and synthesis of molecular solid-state structures with desired properties, which is crucial for the development of new materials .

Pharmaceutical Design

In pharmaceutical design, the compound’s interaction with aminopyrimidines and other entities could be harnessed to develop drug delivery systems . Its crystalline compounds with proline and tryptamine indicate potential for forming stable complexes, which could be beneficial in controlled release formulations .

Analytical Chemistry

The compound’s crystalline forms can be used in analytical chemistry for the detection and quantification of other substances. Its strong hydrogen bonding capabilities make it a good candidate for use in chromatographic techniques and sensor design .

Material Science

In material science, the compound’s ability to form various crystalline phases can be exploited to create novel materials with specific optical , electrical , or mechanical properties . These materials could find applications in electronics, optics, and as components in devices .

Catalysis

The compound’s structural versatility allows it to act as a catalyst or catalyst support in chemical reactions. Its interaction with other molecules could lead to the development of catalysts that are more selective, efficient, and environmentally friendly .

Environmental Science

In environmental science, the compound’s frameworks could be used for pollutant capture and removal . Its ability to form stable complexes might be applied in the sequestration of heavy metals or organic pollutants from water and soil .

Biochemistry

Lastly, in biochemistry, the compound’s interactions with aminopyrimidines and other molecules could be important for understanding enzyme mechanisms and designing enzyme inhibitors . This could lead to advances in the treatment of diseases where enzyme regulation is crucial .

properties

IUPAC Name

2-(2-benzylsulfanyl-4-methyl-6-oxo-1H-pyrimidin-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-9-11(7-12(17)18)13(19)16-14(15-9)20-8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,17,18)(H,15,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWKRHLBOPVIKHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)SCC2=CC=CC=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid
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[2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid
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[2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid
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[2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid
Reactant of Route 5
[2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid
Reactant of Route 6
[2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid

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